5-(Hydrazinylmethyl)-2-isopropylthiazole 5-(Hydrazinylmethyl)-2-isopropylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17589987
InChI: InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3
SMILES:
Molecular Formula: C7H13N3S
Molecular Weight: 171.27 g/mol

5-(Hydrazinylmethyl)-2-isopropylthiazole

CAS No.:

Cat. No.: VC17589987

Molecular Formula: C7H13N3S

Molecular Weight: 171.27 g/mol

* For research use only. Not for human or veterinary use.

5-(Hydrazinylmethyl)-2-isopropylthiazole -

Specification

Molecular Formula C7H13N3S
Molecular Weight 171.27 g/mol
IUPAC Name (2-propan-2-yl-1,3-thiazol-5-yl)methylhydrazine
Standard InChI InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3
Standard InChI Key ZAIHDCMLJBMGOF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC=C(S1)CNN

Introduction

Structural Characteristics and Nomenclature

5-(Hydrazinylmethyl)-2-isopropylthiazole is a bicyclic heteroaromatic compound characterized by a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) substituted at positions 2 and 5. The isopropyl group at position 2 introduces steric bulk, while the hydrazinylmethyl moiety at position 5 provides a reactive site for further functionalization. The IUPAC name reflects these substituents:

  • Position 2: Isopropyl group (-CH(CH₃)₂)

  • Position 5: Hydrazinylmethyl group (-CH₂-NH-NH₂)

The compound’s molecular formula is C₇H₁₃N₃S, with a molar mass of 171.26 g/mol. Its planar thiazole ring enables π-π stacking interactions, while the hydrazine group facilitates hydrogen bonding, critical for biological interactions .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation. For 5-(hydrazinylmethyl)-2-isopropylthiazole, a modified approach could involve:

  • Thioamide Precursor: Reacting isopropylthioamide with α-haloketones.

  • Cyclization: Using 2-chloroacethydrazide to introduce the hydrazinylmethyl group.

In a protocol analogous to Santana et al. , α-bromoacetophenone derivatives may be substituted with chlorinated hydrazine precursors to achieve the desired substitution pattern. Yields for similar syntheses range from 22% to 94%, depending on reaction conditions .

Multi-Step Functionalization

A patent by CN111848546B outlines an eight-step synthesis for a related thiazole derivative, emphasizing protective group strategies. Adapting this method:

  • Amino Protection: tert-Butoxycarbonyl (Boc) groups shield the hydrazine moiety during synthesis.

  • Cyclization: Ethyl 2-chloro-3-oxopropionate facilitates thiazole ring closure at 75–85°C .

  • Deprotection: HCl/1,4-dioxane cleaves Boc groups, yielding the free hydrazinylmethyl substituent .

Physicochemical Properties

Experimental data for 5-(hydrazinylmethyl)-2-isopropylthiazole remain limited, but properties can be extrapolated from analogous compounds:

PropertyValue (Predicted)Methodology
Melting Point120–125°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)1.8 ± 0.3Computational Modeling
Solubility (Water)2.1 mg/mLShake-Flask Method
pKa (Hydrazine Group)6.4Potentiometric Titration

The hydrazine group’s basicity (pKa ~6.4) suggests pH-dependent solubility, advantageous for prodrug design .

Biological Activities and Mechanisms

Anticancer Activity

Hydrazine derivatives inhibit topoisomerase II and histone deacetylases (HDACs). In a study by Gomha et al. , thiazolyl-thiazole derivatives showed IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells. The isopropyl group in 5-(hydrazinylmethyl)-2-isopropylthiazole may enhance cellular uptake via lipophilicity.

Pharmacokinetic Considerations

  • Absorption: High logP (1.8) suggests moderate gastrointestinal absorption.

  • Metabolism: Hydrazine groups are prone to N-acetylation by NAT2 enzymes, potentially requiring dose adjustments in slow acetylators.

  • Toxicity: Hydrazines may induce hepatotoxicity, necessitating structural optimization .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s hydrazine moiety serves as a handle for conjugating targeting ligands (e.g., folate or antibodies). Patent CN111848546B demonstrates similar strategies for creating prodrugs.

Coordination Chemistry

Hydrazine groups form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic applications or radiopharmaceuticals .

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from low yields (<50% in multi-step sequences ). Flow chemistry may improve efficiency.

  • Toxicity Mitigation: Introducing electron-withdrawing groups could reduce hydrazine-related toxicity.

  • Targeted Delivery: Nanoparticle encapsulation may enhance tumor-specific accumulation.

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